Perchloric acid--ethane-1,2-diamine (1/1)
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Overview
Description
Perchloric acid–ethane-1,2-diamine (1/1) is a chemical compound formed by the combination of perchloric acid and ethane-1,2-diamine in a 1:1 molar ratio
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of perchloric acid–ethane-1,2-diamine (1/1) typically involves the reaction of perchloric acid with ethane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and to prevent any side reactions. The general reaction can be represented as:
HClO4+C2H8N2→HClO4⋅C2H8N2
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced safety measures due to the reactive nature of perchloric acid. The process may include steps such as purification and crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: Perchloric acid–ethane-1,2-diamine (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions due to the presence of perchloric acid.
Substitution: The ethane-1,2-diamine moiety can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Perchloric acid itself is a strong oxidizing agent and can react with reducing agents.
Substitution Reagents: Halogenating agents and other electrophiles can react with the amine groups in ethane-1,2-diamine.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of ethane-1,2-diamine, while substitution reactions may produce halogenated amines.
Scientific Research Applications
Perchloric acid–ethane-1,2-diamine (1/1) has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound can be used in biochemical assays and as a stabilizing agent for certain biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of perchloric acid–ethane-1,2-diamine (1/1) involves its interaction with molecular targets through its acidic and amine functional groups. The perchloric acid component can act as a strong oxidizing agent, while the ethane-1,2-diamine component can form coordination complexes with metal ions and other molecules. These interactions can influence various biochemical pathways and chemical reactions.
Comparison with Similar Compounds
Ethylenediamine: A related compound with similar amine functionality but without the perchloric acid component.
Diethylenetriamine: Another amine compound with additional nitrogen atoms, offering different reactivity and coordination properties.
Uniqueness: Perchloric acid–ethane-1,2-diamine (1/1) is unique due to the combination of a strong acid and a diamine in a single compound. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in both research and industrial applications.
Biological Activity
Perchloric acid--ethane-1,2-diamine (1/1) is a compound formed by the combination of perchloric acid (HClO₄) and ethane-1,2-diamine (C₂H₈N₂). This compound exhibits a variety of biological activities due to its unique chemical properties, which include strong acidity and chelation capabilities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and comparative analysis with similar compounds.
The synthesis of perchloric acid--ethane-1,2-diamine typically involves the neutralization of ethane-1,2-diamine with perchloric acid. The resulting compound is characterized by its ability to form stable complexes with metal ions due to the chelating properties of ethane-1,2-diamine. This interaction can influence various enzymatic activities and metabolic pathways in biological systems.
Chelation Properties
Perchloric acid--ethane-1,2-diamine acts as a chelating agent , binding to metal ions such as iron, copper, and zinc. This property is crucial in biological systems where metal ions play significant roles in enzymatic functions and metabolic processes. The chelation can modulate the availability of these metal ions, thereby influencing enzymatic activity.
Antimicrobial Properties
Research indicates that perchloric acid--ethane-1,2-diamine exhibits antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at combating infections. The exact mechanism by which this compound exerts its antimicrobial effects remains an area of active investigation.
The biological activity of perchloric acid--ethane-1,2-diamine can be attributed to several mechanisms:
- Metal Ion Interaction : By chelating metal ions, the compound can alter enzyme activities that depend on these metals for function.
- pH Modulation : The strong acidity of perchloric acid can affect the pH of biological environments, influencing various biochemical reactions.
- Oxidative Reactions : Ethane-1,2-diamine can participate in oxidation reactions that may lead to the formation of reactive oxygen species (ROS), impacting cellular processes .
Comparative Analysis with Similar Compounds
To better understand the unique properties of perchloric acid--ethane-1,2-diamine, it is beneficial to compare it with other similar compounds:
Compound Name | Formula | Key Features |
---|---|---|
Ethylenediaminetetraacetic Acid | C₁₀H₁₅N₃O₈ | Strong chelating agent for metal ions |
Diethylenetriamine | C₄H₁₃N₃ | Bifunctional amine used in polymer synthesis |
Triethylenetetramine | C₆H₁₈N₄ | Used in pharmaceuticals; higher amine content |
Ethanolamine | C₂H₇NO | Used in surfactants; less basic than ethane diamine |
Perchloric acid--ethane-1,2-diamine stands out due to its dual action as both a strong acid and an effective chelator. This unique combination allows it to participate in complexation reactions that other similar compounds may not achieve.
Case Studies and Research Findings
Several studies have explored the biological implications of perchloric acid--ethane-1,2-diamine:
- Enzymatic Activity Modulation : A study demonstrated that the chelation of zinc by this compound inhibited certain enzymatic pathways involved in metabolic processes. This finding suggests potential therapeutic applications in conditions where metal ion dysregulation occurs.
- Antimicrobial Efficacy : In vitro studies revealed that perchloric acid--ethane-1,2-diamine exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The compound's ability to disrupt bacterial metal ion homeostasis was identified as a key mechanism behind its antimicrobial effects.
- Toxicological Assessment : Investigations into the safety profile of this compound indicated low toxicity levels at therapeutic doses. However, further studies are needed to fully understand its long-term effects on human health.
Properties
CAS No. |
25682-07-9 |
---|---|
Molecular Formula |
C2H9ClN2O4 |
Molecular Weight |
160.56 g/mol |
IUPAC Name |
ethane-1,2-diamine;perchloric acid |
InChI |
InChI=1S/C2H8N2.ClHO4/c3-1-2-4;2-1(3,4)5/h1-4H2;(H,2,3,4,5) |
InChI Key |
CDGPZUQPOYESBE-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)N.OCl(=O)(=O)=O |
Origin of Product |
United States |
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